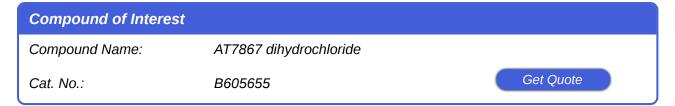


Does AT7867 dihydrochloride inhibit Akt1, Akt2, and Akt3 isoforms equally?

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AT7867 Dihydrochloride: A Comparative Analysis of Akt Isoform Inhibition

For Researchers, Scientists, and Drug Development Professionals

AT7867 dihydrochloride is a potent, ATP-competitive inhibitor that has demonstrated significant activity against the Akt (also known as Protein Kinase B or PKB) family of serine/threonine kinases. This guide provides a comparative analysis of its inhibitory effects on the three Akt isoforms—Akt1, Akt2, and Akt3—supported by experimental data.

Equal Inhibition of Akt Isoforms? The Data Says Otherwise

Experimental evidence indicates that **AT7867 dihydrochloride** does not inhibit all three Akt isoforms equally. The inhibitory potency, as measured by the half-maximal inhibitory concentration (IC50), varies among the isoforms, with the highest potency observed against Akt2.

Quantitative Analysis of Akt Isoform Inhibition

The following table summarizes the in vitro inhibitory activity of AT7867 against the three Akt isoforms.



Kinase Target	IC50 (nM)
Akt1	32
Akt2	17
Akt3	47

Data sourced from multiple suppliers and publications.[1][2][3]

These values demonstrate that AT7867 is a potent pan-Akt inhibitor but exhibits a degree of selectivity, being approximately twice as potent against Akt2 as it is against Akt1, and nearly three times as potent against Akt2 compared to Akt3.

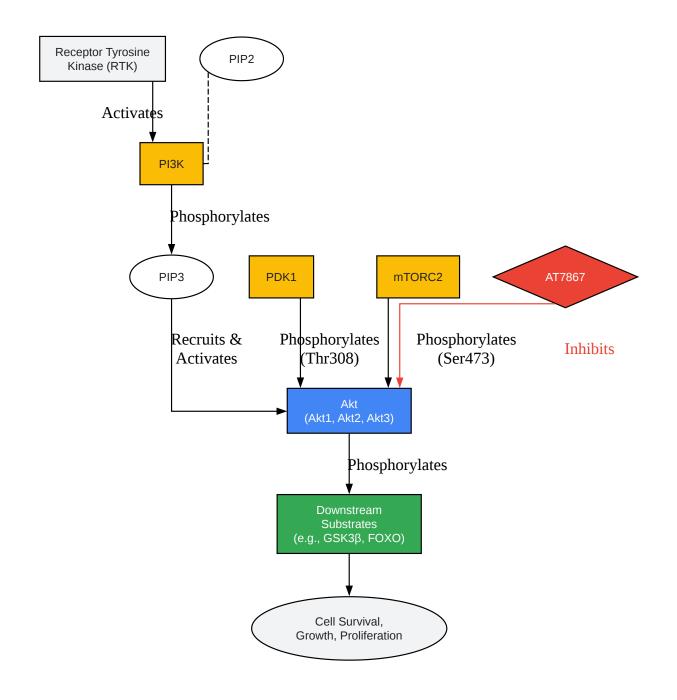
Off-Target Activity

It is important to note that AT7867 also demonstrates potent inhibition of other structurally related kinases, particularly Protein Kinase A (PKA) and p70S6 Kinase (p70S6K), with IC50 values of 20 nM and 85 nM, respectively.[1][3] This polypharmacology should be a consideration in the design and interpretation of experiments.

The Akt Signaling Pathway

The Akt signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell survival, growth, proliferation, and metabolism. The three Akt isoforms, while sharing a high degree of homology, are understood to have both overlapping and distinct functions in these processes. The diagram below illustrates the canonical Akt signaling pathway.





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Caption: The PI3K/Akt signaling pathway and the point of inhibition by AT7867.



Experimental Methodology: In Vitro Kinase Inhibition Assay

The IC50 values cited were determined using in vitro kinase assays. While the precise, proprietary protocols from the original testing facilities (Invitrogen and Upstate Biotechnology) are not publicly detailed, the following represents a standard methodology for such an assay.

Objective: To determine the concentration of AT7867 required to inhibit 50% of the enzymatic activity of purified Akt1, Akt2, and Akt3.

Materials:

- Purified, active recombinant human Akt1, Akt2, and Akt3 enzymes.
- AT7867 dihydrochloride, serially diluted in DMSO.
- A suitable peptide substrate for Akt (e.g., a derivative of GSK3).
- Adenosine-5'-triphosphate (ATP), typically radiolabeled ([y-³²P]ATP or [y-³³P]ATP) or a system for non-radioactive detection (e.g., ADP-Glo[™]).
- Kinase reaction buffer (e.g., HEPES buffer containing MgCl₂, DTT, and BSA).
- 96- or 384-well assay plates.
- Phosphocellulose paper or other capture membrane (for radiometric assays).
- Scintillation counter or luminescence plate reader.

Procedure:

- Compound Preparation: A serial dilution of AT7867 is prepared in DMSO and then further diluted in the kinase reaction buffer. A DMSO-only control is included to represent 0% inhibition.
- Reaction Setup: The kinase reaction is initiated by mixing the purified Akt enzyme, the
 peptide substrate, and the various concentrations of AT7867 in the assay plate wells.



- Reaction Initiation: The reaction is started by the addition of ATP. The concentration of ATP is
 typically kept at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure
 competitive inhibitors can be accurately assessed.
- Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a predetermined period, ensuring the reaction remains within the linear range.
- Reaction Termination: The reaction is stopped, often by the addition of a high concentration of EDTA to chelate the Mg²⁺ ions necessary for enzymatic activity, or by spotting the reaction mixture onto a capture membrane.
- Detection of Substrate Phosphorylation:
 - Radiometric Assay: The phosphorylated substrate is captured on a membrane, which is then washed to remove unincorporated radiolabeled ATP. The amount of incorporated radioactivity is quantified using a scintillation counter.
 - Non-Radioactive Assay: In a system like ADP-Glo™, the amount of ADP produced is measured via a coupled luciferase reaction, generating a luminescent signal that is proportional to kinase activity.
- Data Analysis: The activity of the kinase at each inhibitor concentration is calculated relative
 to the DMSO control. The IC50 value is then determined by fitting the data to a sigmoidal
 dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

AT7867 dihydrochloride is a potent pan-Akt inhibitor that does not inhibit the three isoforms equally. Its highest potency is against Akt2, followed by Akt1 and then Akt3. Researchers utilizing AT7867 should consider these differences in potency, as well as its off-target effects on PKA and p70S6K, to accurately interpret experimental outcomes and to better understand its potential therapeutic applications and limitations.

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